molecular formula C2H3ClO B1203092 2-Chlorooxirane CAS No. 7763-77-1

2-Chlorooxirane

Cat. No. B1203092
CAS RN: 7763-77-1
M. Wt: 78.5 g/mol
InChI Key: WBNCHVFLFSFIGK-UHFFFAOYSA-N
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Description

2-chlorooxirane is an organochlorine compound. It derives from a hydride of an oxirane.

Scientific Research Applications

1. Dentistry and Dental Treatments

2-Chlorooxirane, under the derivative of chlorhexidine digluconate (CHX), is used in dentistry. Studies have investigated its impact on bond strength to normal and caries-affected dentin. For example, a study found that 2% CHX did not affect the immediate bond strength to normal dentin or caries-affected dentin, but significantly lowered the loss of bond strength after six months in normal dentin (Komori et al., 2009). Other research has evaluated the effect of CHX on the durability of etch-and-rinse dentin bonds, finding it significantly reduces the loss of bond strength seen in control bonds (Breschi et al., 2009).

2. Genotoxicity Studies

2-Chlorophenol, a compound related to 2-chlorooxirane, has been studied for its cytogenetic and genotoxic effects on Allium cepa L. root meristem cells. This research is crucial for understanding the environmental impact of chlorinated organic pollutants (Küçük & Liman, 2018).

3. Chemical Synthesis

2-Chlorooxirane plays a role in the synthesis of nucleosides and oligonucleotides containing adducts of acrolein and vinyl chloride, significant for understanding the mutagenic effects of these industrial chemicals (Nechev et al., 2000).

4. Environmental Applications

In environmental science, research has focused on the degradation of chlorophenols, including compounds related to 2-chlorooxirane. For instance, the photocatalytic degradation of 2-chlorophenol in titanium dioxide suspensions has been investigated, highlighting its significance in environmental remediation (Lin et al., 2018).

properties

CAS RN

7763-77-1

Product Name

2-Chlorooxirane

Molecular Formula

C2H3ClO

Molecular Weight

78.5 g/mol

IUPAC Name

2-chlorooxirane

InChI

InChI=1S/C2H3ClO/c3-2-1-4-2/h2H,1H2

InChI Key

WBNCHVFLFSFIGK-UHFFFAOYSA-N

SMILES

C1C(O1)Cl

Canonical SMILES

C1C(O1)Cl

synonyms

2-chloroethylene oxide
chloroethylene oxide
chlorooxirane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorooxirane
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2-Chlorooxirane
Reactant of Route 3
2-Chlorooxirane
Reactant of Route 4
2-Chlorooxirane
Reactant of Route 5
2-Chlorooxirane
Reactant of Route 6
2-Chlorooxirane

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